molecular formula C16H25NO2 B3370874 2'-(Octyloxy)-acetanilide CAS No. 55792-61-5

2'-(Octyloxy)-acetanilide

Cat. No.: B3370874
CAS No.: 55792-61-5
M. Wt: 263.37 g/mol
InChI Key: FBPDBKGLSMIYPL-UHFFFAOYSA-N
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Description

2’-(Octyloxy)-acetanilide is an organic compound that belongs to the class of acetanilides It is characterized by the presence of an octyloxy group attached to the aniline ring, which is further connected to an acetamide group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2’-(Octyloxy)-acetanilide typically involves the reaction of 2’-hydroxyacetanilide with octyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions in a suitable solvent like acetone or dimethylformamide. The general reaction scheme is as follows:

  • Dissolve 2’-hydroxyacetanilide in acetone.
  • Add potassium carbonate to the solution.
  • Introduce octyl bromide to the mixture.
  • Reflux the reaction mixture for several hours.
  • Cool the mixture and filter off the precipitated potassium bromide.
  • Purify the product by recrystallization from ethanol.

Industrial Production Methods: In an industrial setting, the production of 2’-(Octyloxy)-acetanilide can be scaled up by using continuous flow reactors. This method allows for better control over reaction conditions and improved yield. The process involves the same reagents and solvents but is optimized for large-scale production.

Chemical Reactions Analysis

Types of Reactions: 2’-(Octyloxy)-acetanilide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding quinones.

    Reduction: Reduction of the acetamide group can be achieved using reducing agents such as lithium aluminum hydride, resulting in the formation of the corresponding amine.

    Substitution: The octyloxy group can be substituted with other alkyl or aryl groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Alkyl halides or aryl halides in the presence of a base like sodium hydride.

Major Products Formed:

    Oxidation: Quinones.

    Reduction: Amines.

    Substitution: Various substituted acetanilides.

Scientific Research Applications

2’-(Octyloxy)-acetanilide has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties. It serves as a lead compound for the development of new pharmaceuticals.

    Medicine: Research is ongoing to explore its potential as a drug candidate for treating various diseases. Its structural similarity to other bioactive compounds makes it a promising candidate for drug development.

    Industry: It is used in the production of specialty chemicals and as an additive in various industrial processes.

Mechanism of Action

The mechanism of action of 2’-(Octyloxy)-acetanilide involves its interaction with specific molecular targets in biological systems. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes involved in inflammatory pathways, leading to anti-inflammatory effects. The exact molecular targets and pathways are still under investigation, but preliminary studies suggest that it may interact with proteins involved in cell signaling and metabolism.

Comparison with Similar Compounds

2’-(Octyloxy)-acetanilide can be compared with other acetanilide derivatives, such as:

    2’-Methoxyacetanilide: Similar structure but with a methoxy group instead of an octyloxy group. It has different solubility and reactivity properties.

    2’-Ethoxyacetanilide: Contains an ethoxy group, leading to variations in its chemical behavior and applications.

    2’-Butoxyacetanilide: The butoxy group imparts different physical and chemical properties compared to the octyloxy group.

Uniqueness: The presence of the octyloxy group in 2’-(Octyloxy)-acetanilide imparts unique hydrophobic characteristics, making it more suitable for applications requiring non-polar interactions

Properties

IUPAC Name

N-(2-octoxyphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H25NO2/c1-3-4-5-6-7-10-13-19-16-12-9-8-11-15(16)17-14(2)18/h8-9,11-12H,3-7,10,13H2,1-2H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FBPDBKGLSMIYPL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCOC1=CC=CC=C1NC(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H25NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID8022294
Record name 2'-(Octyloxy)-acetanilide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID8022294
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

263.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

55792-61-5
Record name 2'-(Octyloxy)-acetanilide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0055792615
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2'-(Octyloxy)-acetanilide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID8022294
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 55792-61-5
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 2'-(OCTYLOXY)-ACETANILIDE
Source FDA Global Substance Registration System (GSRS)
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Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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